Etoposide Toniribate

Description

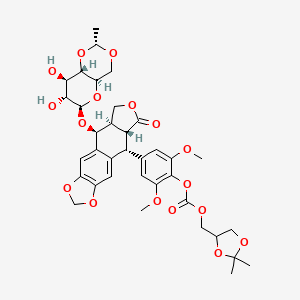

Structure

2D Structure

Properties

CAS No. |

433304-61-1 |

|---|---|

Molecular Formula |

C36H42O17 |

Molecular Weight |

746.7 g/mol |

IUPAC Name |

[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate |

InChI |

InChI=1S/C36H42O17/c1-15-43-13-25-32(49-15)28(37)29(38)34(50-25)51-30-19-9-22-21(46-14-47-22)8-18(19)26(27-20(30)12-44-33(27)39)16-6-23(41-4)31(24(7-16)42-5)52-35(40)45-10-17-11-48-36(2,3)53-17/h6-9,15,17,20,25-30,32,34,37-38H,10-14H2,1-5H3/t15-,17?,20+,25-,26-,27+,28-,29-,30-,32-,34+/m1/s1 |

InChI Key |

FCWSQAKOPTZCOD-SQYSSJHTSA-N |

Isomeric SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC(=O)OCC8COC(O8)(C)C)OC)O)O |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC(=O)OCC8COC(O8)(C)C)OC)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CAP-7.1; CAP7.1; CAP 7.1 |

Origin of Product |

United States |

Foundational & Exploratory

Etoposide Toniribate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoposide Toniribate (EDO-S7.1) is a novel, tumor-activated prodrug of the well-established chemotherapeutic agent, etoposide. This technical guide provides an in-depth overview of the discovery, synthesis pathways, and mechanism of action of this compound. By leveraging the increased expression of carboxylesterases in certain tumor microenvironments, this compound is designed to offer a more targeted delivery of its active cytotoxic payload, potentially enhancing efficacy while mitigating systemic toxicity. This document details the preclinical and clinical data available to date, outlines the synthetic chemistry approaches for its creation, and explores the downstream cellular signaling pathways affected upon its activation.

Discovery and Rationale

The development of this compound stems from the need to improve the therapeutic index of etoposide, a potent topoisomerase II inhibitor widely used in the treatment of various malignancies, including lung cancer, testicular cancer, and lymphomas. While effective, etoposide's clinical utility can be limited by significant side effects, such as myelosuppression.

The core concept behind this compound is that of a prodrug strategy. A prodrug is an inactive or less active molecule that is metabolized into its active form within the body. This compound was specifically designed to be activated by carboxylesterases (CEs), enzymes that are often overexpressed in tumor tissues compared to normal tissues. This differential expression provides a biochemical basis for tumor-selective activation. Upon intravenous administration, this compound circulates in its inactive form until it reaches the tumor microenvironment, where elevated levels of CEs cleave the "toniribate" moiety, releasing the active etoposide.

This targeted activation is intended to increase the concentration of the cytotoxic agent at the tumor site, thereby enhancing its anti-cancer activity while minimizing exposure and subsequent damage to healthy tissues. This approach has led to the investigation of this compound in clinical trials, particularly for cancers with high carboxylesterase expression, such as biliary tract cancer, for which it has received orphan drug designation from the U.S. Food and Drug Administration (FDA).

Synthesis Pathways

The synthesis of this compound involves the chemical modification of etoposide. While the precise, proprietary synthesis protocol for the "toniribate" moiety is not publicly detailed, the general principles of creating etoposide prodrugs involve esterification or etherification of the phenolic hydroxyl group at the C4' position of the etoposide molecule.

A general conceptual pathway for the synthesis of an etoposide prodrug like this compound would involve:

-

Protection of Reactive Groups (Optional): Depending on the reactivity of the "toniribate" precursor, it may be necessary to protect other reactive functional groups on the etoposide molecule to ensure selective reaction at the desired C4' hydroxyl group.

-

Activation of the "Toniribate" Moiety: The "toniribate" precursor would likely be activated to facilitate its attachment to etoposide. This could involve conversion to an acid chloride or anhydride, or the use of coupling agents.

-

Coupling Reaction: The activated "toniribate" moiety is then reacted with etoposide under controlled conditions (e.g., specific solvent, temperature, and catalysts) to form the ester linkage at the C4' position.

-

Deprotection (if applicable): If protecting groups were used, they are removed in a final step to yield the this compound prodrug.

-

Purification: The final product is purified using techniques such as chromatography to ensure high purity for pharmaceutical use.

Mechanism of Action and Signaling Pathways

The mechanism of action of this compound is a two-step process:

-

Prodrug Activation: Following administration, this compound is hydrolyzed by carboxylesterases, primarily in the tumor microenvironment, to release etoposide.

-

Topoisomerase II Inhibition by Etoposide: The released etoposide then exerts its cytotoxic effect by inhibiting topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription. Etoposide stabilizes the transient covalent complex between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks.

The cellular response to these DNA double-strand breaks involves the activation of the DNA Damage Response (DDR) pathway. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated and, in turn, phosphorylate a cascade of downstream targets, including CHK1 and CHK2, which leads to cell cycle arrest, typically at the G2/M phase. If the DNA damage is too extensive to be repaired, the cell is driven into apoptosis (programmed cell death).

Quantitative Data

Clinical Efficacy of this compound

A phase II clinical trial in patients with advanced biliary tract cancer provides the most direct clinical data for this compound.

| Parameter | This compound | Best Supportive Care |

| Dosage | 150 or 200 mg/m² IV | N/A |

| Disease Control Rate (DCR) | 55.6% | 20.0% |

In Vitro Cytotoxicity of Etoposide (Parent Drug)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for etoposide in various cancer cell lines, demonstrating its broad-spectrum anti-cancer activity. Data for this compound is not widely available in the public domain and would be dependent on the carboxylesterase activity of the specific cell line.

| Cell Line | Cancer Type | IC50 (µM) |

| H69 | Small Cell Lung Cancer | ~1-5 |

| HL-60 | Leukemia | ~0.5-2 |

| MCF-7 | Breast Cancer | ~10-50 |

| A549 | Non-Small Cell Lung Cancer | ~5-20 |

| HeLa | Cervical Cancer | ~2-10 |

Pharmacokinetic Parameters of Etoposide (Parent Drug)

The pharmacokinetic profile of etoposide has been well-characterized. The parameters for this compound would differ, particularly in its prodrug form, but upon conversion, the resulting etoposide would be expected to follow a similar profile.

| Parameter | Value |

| Half-life (t½) | 4-11 hours |

| Protein Binding | ~97% |

| Volume of Distribution (Vd) | 18-29 L |

| Clearance (CL) | 33-48 mL/min/m² |

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for determining the IC50 value of a compound like etoposide.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., etoposide). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a promising advancement in the application of etoposide-based chemotherapy. Its design as a tumor-activated prodrug has the potential to enhance the therapeutic window of etoposide by increasing its concentration at the site of action and reducing systemic exposure. The clinical data in biliary tract cancer is encouraging and warrants further investigation. A deeper understanding of its synthesis, specific pharmacokinetic and pharmacodynamic properties, and the nuances of its interaction with the tumor microenvironment will be crucial for its successful clinical development and application in oncology.

An In-Depth Technical Guide on the Carboxylesterase-Mediated Activation of Etoposide Toniribate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoposide Toniribate (also known as EDO-S7.1) is a novel prodrug of the well-established anticancer agent, Etoposide. This technical guide provides a comprehensive overview of the carboxylesterase-mediated activation of this compound, a critical step in its mechanism of action. This compound is designed for targeted activation within tumor cells, which often overexpress carboxylesterases (CES), thereby enhancing the therapeutic index of Etoposide. This document details the enzymatic kinetics of this activation, provides experimental protocols for its characterization, and outlines the downstream signaling pathways leading to apoptosis.

Introduction: The Rationale for this compound

Etoposide is a potent topoisomerase II inhibitor widely used in the treatment of various malignancies, including small-cell lung cancer and testicular cancer.[1] Its clinical utility, however, is often limited by significant side effects and the development of drug resistance. Prodrug strategies offer a promising approach to mitigate these limitations by improving the pharmacokinetic and pharmacodynamic properties of parent drugs.

This compound is a prodrug of etoposide designed to be systemically stable and activated by specific carboxylesterases (CES) that are upregulated in certain tumor cell types. This targeted activation aims to increase the concentration of the active drug, Etoposide, at the tumor site, thereby enhancing its efficacy while reducing systemic toxicity.

Carboxylesterase-Mediated Activation

The activation of this compound to Etoposide is catalyzed by human carboxylesterases, primarily CES1 and CES2. These enzymes hydrolyze the ester bond in this compound, releasing the active Etoposide.

Carboxylesterase Isoforms: CES1 and CES2

Human carboxylesterases are members of the serine hydrolase superfamily and are involved in the metabolism of a wide range of xenobiotics, including many prodrugs.[2] The two major isoforms, CES1 and CES2, exhibit distinct tissue distribution and substrate specificities.

-

CES1: Predominantly found in the liver, with lower expression in other tissues. It generally hydrolyzes substrates with a small alcohol group and a large acyl group.

-

CES2: Highly expressed in the small intestine, colon, and kidney, and also found in the liver and various tumors. It typically prefers substrates with a large alcohol group and a small acyl group.

The differential expression of these enzymes in normal versus tumor tissues is a key factor in the tumor-targeting strategy of this compound.

Enzymatic Conversion of this compound to Etoposide

The enzymatic reaction involves the hydrolysis of the ester linkage in this compound by CES1 or CES2, yielding Etoposide and a byproduct.

Data Presentation: Enzymatic Kinetics

Quantitative data on the kinetic parameters for the hydrolysis of this compound by human CES1 and CES2 is not publicly available in the searched resources. The following table is a template that can be populated once such data becomes available through further research.

| Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) |

| CES1 | N/A | N/A | N/A | N/A |

| CES2 | N/A | N/A | N/A | N/A |

| Table 1: Kinetic Parameters for the Hydrolysis of this compound by Human Carboxylesterases (Template). Data not available in the searched resources. |

Experimental Protocols

In Vitro Hydrolysis of this compound by Recombinant Human Carboxylesterases

This protocol describes a general procedure for determining the kinetic parameters of this compound hydrolysis by CES1 and CES2.

Materials:

-

This compound

-

Etoposide standard

-

Recombinant human CES1 and CES2 enzymes

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

-

96-well microplate

-

Incubator

-

HPLC system with UV or MS detector

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and Etoposide in a suitable solvent (e.g., DMSO).

-

Dilute the recombinant CES1 and CES2 enzymes to the desired concentration in phosphate buffer.

-

-

Enzymatic Reaction:

-

In a 96-well plate, add a range of this compound concentrations (e.g., 0.5 µM to 100 µM) to individual wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the diluted enzyme solution to each well.

-

Incubate the plate at 37°C with shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

-

Sample Analysis:

-

Data Analysis:

-

Calculate the initial velocity of the reaction at each substrate concentration.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

HPLC Method for Quantification of this compound and Etoposide

A reverse-phase HPLC method with UV detection can be used for the separation and quantification of this compound and Etoposide.

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 280 nm

-

Column Temperature: 30°C

Standard Curve: Prepare standard curves for both this compound and Etoposide by plotting the peak area against a series of known concentrations.

Cellular Uptake and Cytotoxicity Assays

Cellular Uptake Assay:

-

Seed cancer cells with varying levels of CES1 and CES2 expression in a multi-well plate.

-

Treat the cells with this compound for different time points.

-

Lyse the cells and quantify the intracellular concentrations of this compound and Etoposide using HPLC-MS/MS.[5]

Cytotoxicity Assay (e.g., MTT Assay):

-

Seed cancer cells in a 96-well plate.

-

Treat the cells with a range of concentrations of this compound and Etoposide for 48-72 hours.

-

Add MTT reagent and incubate.

-

Add solubilization solution and measure the absorbance at 570 nm.

-

Calculate the IC50 values for each compound in different cell lines.

Signaling Pathways and Experimental Workflows

Etoposide-Induced DNA Damage Response and Apoptosis

Upon its release from this compound, Etoposide targets topoisomerase II, leading to the formation of stable covalent complexes with DNA. This results in DNA double-strand breaks, which trigger the DNA Damage Response (DDR) and ultimately lead to apoptosis.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Intracellular uptake of etoposide-loaded solid lipid nanoparticles induces an enhancing inhibitory effect on gastric cancer through mitochondria-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

Etoposide Toniribate vs. Etoposide: A Technical Guide to Preliminary Efficacy in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide, a topoisomerase II inhibitor, has long been a cornerstone of various chemotherapy regimens. Its mechanism of action, which involves the induction of DNA strand breaks in rapidly dividing cancer cells, has proven effective against a range of malignancies, including lung cancer, testicular cancer, and lymphomas. However, its use is often associated with significant toxicities, such as myelosuppression, nausea, and alopecia. In the quest for improved therapeutic indices, etoposide toniribate, a prodrug of etoposide, has been developed. This technical guide provides an in-depth comparison of the preliminary efficacy of this compound versus its parent compound, etoposide, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

Etoposide exerts its cytotoxic effects by forming a ternary complex with DNA and the topoisomerase II enzyme. This complex stabilizes the transient double-strand breaks created by topoisomerase II to relieve torsional stress during DNA replication and transcription, preventing the re-ligation of the DNA strands. The accumulation of these DNA breaks triggers cell cycle arrest and apoptosis.[1][2][3][4]

This compound is designed to be preferentially activated to etoposide within the tumor microenvironment. This activation is mediated by carboxylesterases, enzymes that are often upregulated in tumor cells. This targeted conversion aims to concentrate the cytotoxic payload at the tumor site, potentially enhancing efficacy while minimizing systemic exposure and associated toxicities.

Comparative Preliminary Efficacy

A direct head-to-head clinical trial comparing the efficacy of this compound and etoposide in the same cancer type is not yet available. However, preliminary data from separate phase II clinical trials in patients with advanced biliary tract cancer provide a basis for a preliminary comparison.

| Efficacy Endpoint | This compound (Pape UF, et al.) | Etoposide (Ekstrom K, et al.) |

| Disease Control Rate (DCR) | 55.6% | Not Reported |

| Partial Response (PR) | >20% (Implied) | 6% |

| Progressive Disease (PD) | 40% | Not Reported |

| Median Overall Survival (OS) | 227 days | 4.5 months (approx. 135 days) |

| 1-Year Overall Survival (OS) | 44% | Not Reported |

| Median Progression-Free Survival (PFS) | 103 days | Not Reported |

Note: The data presented are from two separate, non-contemporaneous clinical trials and should be interpreted with caution. The patient populations and study designs may have differed.

Experimental Protocols

This compound in Advanced Biliary Tract Cancer (Pape UF, et al.)

This was a multicenter, open-label, randomized phase II trial.

-

Patient Population: 27 patients with unresectable biliary tract cancer.

-

Inclusion/Exclusion Criteria: Specific inclusion and exclusion criteria were not detailed in the available abstract.

-

Treatment Regimen: Patients were randomized (1:1) to receive either this compound or best supportive care (BSC). This compound was administered intravenously at a dose of 150 or 200 mg/m² on days 1 to 5 of a 3-week cycle.

-

Response Evaluation: Patients were assessed every 4 weeks. The specific response criteria (e.g., RECIST 1.1) were not specified in the abstract but are standard in modern oncology trials.

Etoposide in Advanced Pancreatic and Biliary Cancer (Ekstrom K, et al.)

This was a phase II trial.

-

Patient Population: 31 symptomatic patients with advanced pancreatic and biliary cancer.

-

Inclusion/Exclusion Criteria: Specific inclusion and exclusion criteria were not detailed in the available abstract.

-

Treatment Regimen: The exact dosing and schedule for single-agent etoposide were not specified in the abstract.

-

Response Evaluation: Objective and subjective responses were measured. Quality of life was evaluated using the EORTC QLQ-C30 questionnaire.

Signaling Pathways

Etoposide-Induced DNA Damage and Apoptosis

The primary mechanism of etoposide-induced cell death involves the activation of the intrinsic apoptotic pathway following DNA damage.

Caption: Etoposide's mechanism of action leading to apoptosis.

This compound Activation

This compound's targeted action relies on its enzymatic conversion to etoposide.

References

In which cancers is Etoposide Toniribate being investigated?

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Etoposide Toniribate (also known as EDO-S7.1) is an investigational chemotherapeutic agent designed as a tumor-activated prodrug of etoposide. This design aims to enhance the therapeutic index of etoposide by selectively delivering the cytotoxic agent to cancer cells, thereby minimizing systemic toxicity. The activation mechanism relies on the enzymatic cleavage by carboxylesterases (CEs), which are often overexpressed in various tumor types. This technical guide provides a comprehensive overview of the cancers in which this compound is currently being investigated, with a primary focus on advanced biliary tract cancer, for which clinical trial data is available. Additionally, it details the mechanism of action, experimental protocols from key studies, and summarizes quantitative data in structured tables. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Targeted Etoposide Prodrug

Etoposide is a well-established topoisomerase II inhibitor widely used in the treatment of various malignancies, including lung cancer, testicular cancer, and lymphomas.[1] Its mechanism of action involves the formation of a stable complex with DNA and topoisomerase II, leading to double-strand DNA breaks and subsequent cell death.[2][3] However, the clinical utility of etoposide is often limited by its systemic toxicity.

This compound is a novel prodrug of etoposide developed to address this limitation. Upon intravenous administration, this compound is designed to be cleaved and activated by specific carboxylesterases (CE1 and CE2), which are found to be upregulated in certain tumor cells.[4] This tumor-specific activation is intended to increase the concentration of the active drug, etoposide, at the tumor site, thereby enhancing its efficacy while reducing systemic exposure and associated side effects.[4]

Investigational Landscape: Focus on Biliary Tract Cancer

Currently, the most prominent clinical investigation of this compound is in the treatment of advanced biliary tract cancer (BTC). The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to this compound for this indication.

Phase II Clinical Trial in Advanced Biliary Tract Cancer

A significant source of data for this compound in biliary tract cancer comes from a randomized, multicenter, open-label Phase II clinical trial.

-

Study Design: Randomized, open-label, multicenter Phase II trial.

-

Patient Population: 27 patients with unresectable biliary tract cancer.

-

Randomization: Patients were randomized 1:1 to receive either this compound or Best Supportive Care (BSC).

-

Treatment Regimen: this compound was administered intravenously at a dose of 150 or 200 mg/m² on days 1 to 5 of a 3-week cycle.

-

Assessment: Tumor response was assessed every 4 weeks.

-

Crossover: Patients in the BSC arm were permitted to cross over to the this compound arm upon disease progression.

-

Primary Objective: To compare the Disease Control Rate (DCR) between the two treatment arms.

-

Secondary Objectives: Progression-Free Survival (PFS), Time to Treatment Failure (TTF), Overall Survival (OS), and safety.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | This compound (n=14) | Best Supportive Care (n=13) |

| Median Age (years) | 60.3 | 65.8 |

| Male (%) | 57 | 46 |

| Distant Metastatic Disease | Majority of patients in both arms | Majority of patients in both arms |

Data sourced from a Phase II trial in advanced biliary tract cancer.

Table 2: Efficacy Outcomes

| Endpoint | This compound | Best Supportive Care |

| Disease Control Rate (DCR) | 55.6% (95% CI, 21.2%-86.3%) | 20.0% (95% CI, 2.5%-55.6%) |

| Progressive Disease | 40% | 70% |

| Median Progression-Free Survival (PFS) | 103 days | 39 days |

| Median Time to Treatment Failure (TTF) | 92 days | 39 days |

| Median Overall Survival (OS) | 227 days | 162 days |

| Estimated 1-year OS | 44% | 11.3% |

Data sourced from a Phase II trial in advanced biliary tract cancer.

Table 3: Common Adverse Events (≥20% of patients)

| Adverse Event | Percentage of Patients |

| Neutropenia | 78.3% |

| Leukopenia | 65.2% |

| Thrombocytopenia | 56.5% |

| Anemia | 52.2% |

| Alopecia | 34.4% |

| Fatigue | 34.4% |

| Abdominal Pain | 22% |

Data sourced from a Phase II trial in advanced biliary tract cancer.

Mechanism of Action and Signaling Pathway

This compound's mechanism of action is a two-step process involving targeted activation followed by the known cytotoxic effects of etoposide.

-

Tumor-Specific Activation: this compound, the inactive prodrug, circulates in the bloodstream. In the tumor microenvironment where carboxylesterases (CE1 and CE2) are overexpressed, the prodrug is enzymatically cleaved, releasing the active cytotoxic agent, etoposide.

-

Inhibition of Topoisomerase II: The released etoposide then acts as a topoisomerase II inhibitor. It stabilizes the covalent intermediate complex between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. This leads to the accumulation of double-strand DNA breaks.

-

Induction of Apoptosis: The extensive DNA damage triggers cell cycle arrest, primarily in the G2 and S phases, and ultimately induces apoptosis (programmed cell death) in the cancer cells.

Experimental Workflow: From Prodrug Administration to Cellular Effect

The investigation of this compound follows a logical workflow from administration to the observation of its therapeutic effect.

Investigations in Other Cancers: A Note on the Parent Compound

While the clinical development of this compound is currently focused on biliary tract cancer, the parent compound, etoposide, has a broad spectrum of activity and is used in the treatment of numerous other malignancies. It is important to note that the following information pertains to etoposide and not this compound, for which specific clinical or extensive preclinical data in these cancers is not yet publicly available. The rationale for investigating this compound in these cancers would be based on the established efficacy of etoposide and the potential for improved tolerability through targeted delivery.

-

Small Cell Lung Cancer (SCLC): Etoposide, in combination with platinum agents, is a standard first-line treatment for SCLC.

-

Testicular Cancer: Etoposide is a key component of curative chemotherapy regimens for testicular cancer.

-

Lymphomas: Etoposide is used in various combination therapies for both Hodgkin and non-Hodgkin lymphomas.

-

Leukemias: Etoposide has shown activity in certain types of leukemia.

-

Glioblastoma: Etoposide has been investigated for the treatment of glioblastoma, a type of brain tumor.

Preclinical studies on etoposide in various cancer cell lines and animal models have been extensive, providing a strong foundation for its clinical use. In vitro studies have demonstrated its cytotoxic effects against a wide range of tumor cell lines. Animal models, including xenografts, have been instrumental in evaluating its in vivo efficacy.

Future Directions

The promising results from the Phase II trial of this compound in advanced biliary tract cancer warrant further investigation in a Phase III setting to confirm its clinical benefit. The tumor-activated prodrug approach holds significant potential for improving the therapeutic window of etoposide. Future research may focus on:

-

Expansion to Other Cancers: Investigating the efficacy and safety of this compound in other solid tumors and hematological malignancies where etoposide is currently used. The expression levels of carboxylesterases in different tumor types could serve as a biomarker for patient selection.

-

Combination Therapies: Exploring the synergistic effects of this compound with other anticancer agents, including targeted therapies and immunotherapies.

-

Biomarker Development: Identifying predictive biomarkers beyond carboxylesterase expression to better select patients who are most likely to respond to this compound.

Conclusion

This compound represents a targeted approach to cancer therapy, aiming to enhance the efficacy and reduce the toxicity of the widely used chemotherapeutic agent, etoposide. The primary focus of its clinical investigation to date has been in advanced biliary tract cancer, where it has demonstrated encouraging results in a Phase II trial. While its evaluation in other cancer types is not yet well-documented in publicly available literature, the established broad-spectrum activity of its parent compound, etoposide, provides a strong rationale for future investigations in a wider range of malignancies. This technical guide summarizes the current state of knowledge on this compound, providing a valuable resource for researchers and drug development professionals in the field of oncology.

References

Etoposide Toniribate: A Deep Dive into its Tumor-Specific Targeting Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etoposide Toniribate represents a significant advancement in chemotherapy by employing a tumor-specific targeting mechanism designed to enhance the therapeutic window of the widely used anticancer agent, etoposide. As a prodrug, this compound remains largely inactive in systemic circulation, minimizing off-target toxicity. Its activation is contingent upon enzymatic cleavage by carboxylesterases (CES), particularly CES1 and CES2, which are found to be overexpressed in various tumor types. This targeted release of the active etoposide at the tumor site leads to a localized cytotoxic effect, thereby increasing efficacy while reducing systemic side effects. This in-depth technical guide elucidates the core mechanism of this compound, presents available clinical data, details relevant experimental protocols, and provides visualizations of the key pathways and processes involved.

The Core Mechanism: Exploiting a Tumor-Specific Enzymatic Landscape

The fundamental principle behind this compound's tumor specificity lies in the differential expression of carboxylesterases between cancerous and healthy tissues. This compound is a molecularly engineered version of etoposide, rendered inactive by a chemical moiety that is a substrate for CES enzymes.

Upon intravenous administration, this compound circulates through the body in its inactive state. In tissues with normal or low levels of carboxylesterases, the prodrug remains largely intact. However, in the microenvironment of tumors that overexpress CES1 and/or CES2, the ester bond in this compound is hydrolyzed. This enzymatic cleavage releases the active cytotoxic agent, etoposide, directly at the site of the malignancy.

The liberated etoposide then exerts its well-established anticancer effects. It primarily targets topoisomerase II, an enzyme crucial for DNA replication and repair. By forming a ternary complex with DNA and topoisomerase II, etoposide prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks. This extensive DNA damage triggers cell cycle arrest, primarily in the G2 and S phases, and ultimately induces apoptosis in rapidly dividing cancer cells. The tumor-specific activation of etoposide is intended to heighten its efficacy against malignant cells while mitigating its systemic toxicity.[1]

The Role of Carboxylesterases (CES1 and CES2)

Carboxylesterases are a family of serine hydrolases that play a crucial role in the metabolism of a wide array of xenobiotics and endogenous compounds. While CES1 is predominantly expressed in the liver, CES2 is found in various tissues, including the gastrointestinal tract, kidney, and liver.[2] Notably, the expression of these enzymes is often dysregulated in cancer.

Several studies have reported the overexpression of CES2 in a variety of malignancies, including colorectal, ovarian, and non-small cell lung cancer. This overexpression provides a molecular basis for the selective activation of prodrugs like this compound in the tumor microenvironment. The table below summarizes the expression of CES1 and CES2 in various human cancers compared to normal tissues, based on data from The Cancer Genome Atlas (TCGA) and other sources.

| Cancer Type | CES1 Expression (Tumor vs. Normal) | CES2 Expression (Tumor vs. Normal) |

| Biliary Tract Cancer | Variable | Often Overexpressed |

| Colorectal Cancer | Generally Lower | Frequently Overexpressed[3] |

| Breast Cancer | Variable | Variable[4] |

| Prostate Cancer | Variable | Variable |

| Lung Cancer | Variable | Often Overexpressed |

| Liver Cancer | Lower in Tumor[1] | Variable |

| Pancreatic Cancer | Variable | Often Overexpressed |

| Renal Cancer | Variable | Often Overexpressed |

| Stomach Cancer | Variable | Often Overexpressed |

Note: This table provides a general overview. Expression levels can vary significantly between individual tumors and cancer subtypes.

Preclinical and Clinical Evidence

While specific preclinical pharmacokinetic and efficacy data for this compound are not extensively available in the public domain, the principles of its design are supported by studies on other etoposide prodrugs and the clinical data from a phase II trial.

Preclinical Insights from Etoposide Prodrugs

Studies on other etoposide prodrugs have demonstrated the feasibility of tumor-targeted activation. For instance, preclinical models have shown that antibody-directed enzyme prodrug therapy (ADEPT) using an etoposide prodrug can lead to significant tumor growth inhibition with reduced systemic toxicity. In a murine neuroblastoma model, an etoposide prodrug was shown to be over 100-fold less toxic than etoposide itself in vitro. In vivo, localized activation of the prodrug at the tumor site resulted in a 75% reduction in tumor growth, which was significantly more effective than systemic administration of the maximum tolerated dose of etoposide. These findings support the rationale for developing tumor-activated prodrugs of etoposide.

Clinical Efficacy of this compound in Biliary Tract Cancer

A randomized, multicenter, open-label phase II clinical trial evaluated the efficacy and safety of this compound in patients with advanced, unresectable biliary tract cancer who had relapsed or were refractory to standard therapy. The trial compared this compound to the best supportive care (BSC).

Table 2.1: Efficacy Results from the Phase II Trial of this compound in Advanced Biliary Tract Cancer

| Endpoint | This compound (n=14) | Best Supportive Care (BSC) (n=13) | p-value |

| Disease Control Rate (DCR) | 55.6% (95% CI: 21.2-86.3) | 20.0% (95% CI: 2.5-55.6) | Not Reported |

| Median Progression-Free Survival (PFS) | 103 days | 39 days | Not Reported |

| Median Overall Survival (OS) | 227 days | 162 days | Not Reported |

| 1-Year Overall Survival Rate | 44.0% | 11.3% | Not Reported |

Table 2.2: Common Adverse Events (Grade ≥3) in the this compound Arm

| Adverse Event | Percentage of Patients |

| Neutropenia | 78.3% |

| Leukopenia | 65.2% |

| Thrombocytopenia | 56.5% |

| Anemia | 52.2% |

| Alopecia | 34.4% |

| Fatigue | 34.4% |

| Abdominal Pain | 22.0% |

The results of this phase II trial demonstrated a clinically meaningful improvement in disease control, progression-free survival, and overall survival for patients treated with this compound compared to best supportive care. Based on these promising findings, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to this compound for the treatment of biliary tract cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Carboxylesterase Activity Assay

Objective: To quantify the enzymatic activity of CES1 and CES2 in tumor and normal tissue lysates.

Materials:

-

Tissue lysates (tumor and normal)

-

4-Methylumbelliferyl acetate (4-MUA) as a fluorogenic substrate

-

CES1 and CES2 specific inhibitors (e.g., loperamide for CES2 inhibition)

-

Phosphate-buffered saline (PBS)

-

Fluorometer and 96-well black microplates

Protocol:

-

Prepare tissue lysates by homogenizing fresh or frozen tissue samples in lysis buffer on ice.

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

-

Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Prepare a reaction mixture containing PBS and 4-MUA.

-

To differentiate between CES1 and CES2 activity, pre-incubate a subset of samples with a CES-specific inhibitor.

-

Add a standardized amount of protein from each tissue lysate to the wells of a 96-well plate.

-

Initiate the reaction by adding the 4-MUA reaction mixture to each well.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for 4-methylumbelliferone) over time using a fluorometer.

-

Calculate the rate of 4-MUA hydrolysis, which is proportional to the carboxylesterase activity.

-

Normalize the activity to the total protein concentration to obtain specific activity (e.g., in pmol/min/mg protein).

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in a tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line known to overexpress CES1 or CES2

-

This compound, etoposide (as a positive control), and vehicle control

-

Calipers for tumor measurement

Protocol:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).

-

Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:

-

Vehicle control

-

This compound

-

Etoposide

-

-

Administer the treatments according to a predefined schedule and route (e.g., intravenous injections daily for 5 days).

-

Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of systemic toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Analyze the data to determine the effect of this compound on tumor growth inhibition and compare it to the control groups.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for Evaluating this compound.

Conclusion and Future Directions

This compound represents a promising strategy to improve the therapeutic index of etoposide by leveraging the differential expression of carboxylesterases in tumors. The tumor-specific activation mechanism has the potential to deliver a higher concentration of the active drug to the cancer cells while minimizing exposure to healthy tissues, thereby reducing systemic toxicity. The positive results from the phase II clinical trial in biliary tract cancer provide strong evidence for its clinical potential.

Future research should focus on several key areas:

-

Comprehensive Carboxylesterase Profiling: A broader and more quantitative analysis of CES1 and CES2 expression across a wider range of human cancers is needed to identify patient populations most likely to benefit from this compound.

-

Preclinical Pharmacokinetics and Efficacy: Detailed preclinical studies on the pharmacokinetics and efficacy of this compound in various cancer models are warranted to further characterize its therapeutic potential.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, including targeted therapies and immunotherapies, could lead to more effective treatment regimens.

-

Biomarker Development: The identification of predictive biomarkers beyond CES expression could help in patient selection and treatment personalization.

References

- 1. Expression of CES1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 2. Etoposide bioavailability after oral administration of the prodrug etoposide phosphate in cancer patients during a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human carboxylesterase 2 is commonly expressed in tumor tissue and is correlated with activation of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of CES2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

Preclinical Profile of Etoposide Toniribate: A Targeted Approach to Solid Tumor Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and underlying scientific principles of etoposide toniribate, a novel prodrug of the well-established anticancer agent etoposide. This compound is designed for targeted delivery to solid tumors, leveraging the differential expression of activating enzymes to enhance therapeutic efficacy and potentially reduce systemic toxicity. This document synthesizes available preclinical information, details relevant experimental methodologies, and visualizes key mechanisms of action to support further research and development in oncology.

Introduction to this compound

This compound (formerly known as RN-770) is a chemically modified version of etoposide, a topoisomerase II inhibitor widely used in the treatment of various malignancies. The rationale behind the development of this compound lies in its design as a prodrug. This approach aims to improve the therapeutic index of etoposide by achieving higher concentrations of the active drug at the tumor site while minimizing exposure to healthy tissues.

The activation of this compound is dependent on the enzymatic activity of carboxylesterases (CES), which are frequently overexpressed in a variety of solid tumors. This tumor-specific activation is the cornerstone of this compound's targeted therapeutic strategy.

Mechanism of Action

The pharmacological activity of this compound is mediated by its active metabolite, etoposide. The mechanism unfolds in two key stages:

2.1. Prodrug Activation:

This compound is administered in an inactive form. Upon distribution to tumor tissues with high levels of carboxylesterase activity, the prodrug is enzymatically cleaved, releasing the active etoposide moiety. This targeted release is intended to concentrate the cytotoxic agent within the tumor microenvironment.

2.2. Inhibition of Topoisomerase II and Induction of Apoptosis:

Once activated, etoposide targets topoisomerase II, a critical enzyme involved in DNA replication and repair. Etoposide stabilizes the covalent complex between topoisomerase II and DNA, which results in the accumulation of double-strand DNA breaks. The persistence of this damage triggers a cascade of cellular events, ultimately leading to cell cycle arrest, primarily at the S and G2 phases, and the induction of apoptosis (programmed cell death).

Preclinical Data

In Vitro Cytotoxicity of Etoposide

The following table summarizes the cytotoxic activity of etoposide in various human solid tumor cell lines, as reported in publicly available studies. It is important to note that the sensitivity of different cell lines to etoposide can vary significantly.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| A549 | Lung Carcinoma | 1.5 - 5.0 | 72 |

| HCT116 | Colon Carcinoma | 0.5 - 2.0 | 72 |

| MCF-7 | Breast Carcinoma | 1.0 - 10.0 | 72 |

| SF-295 | Glioblastoma | 2.0 - 8.0 | 48 |

| OVCAR-3 | Ovarian Carcinoma | 0.8 - 4.0 | 72 |

Note: IC50 values are approximate and can vary based on experimental conditions.

In Vivo Efficacy of Etoposide in Solid Tumor Xenograft Models

The antitumor activity of etoposide has been evaluated in various animal models of solid tumors. The table below presents a summary of representative in vivo studies.

| Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |

| Lewis Lung Carcinoma | C57BL/6 Mice | 10 mg/kg, i.p., daily for 5 days | ~60% |

| B16 Melanoma | C57BL/6 Mice | 15 mg/kg, i.v., every 4 days for 3 doses | ~50% |

| HT-29 Colon Xenograft | Nude Mice | 20 mg/kg, i.p., daily for 5 days | ~70% |

| PC-3 Prostate Xenograft | Nude Mice | 10 mg/kg, i.v., 3 times a week for 2 weeks | ~55% |

Note: Efficacy data is dependent on the specific tumor model and treatment schedule.

Experimental Protocols

The following sections detail the general methodologies employed in the preclinical evaluation of etoposide and, by extension, would be applicable to the study of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the drug that inhibits the growth of a cancer cell line by 50% (IC50).

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Drug Treatment: A serial dilution of the test compound (e.g., etoposide or this compound) is prepared and added to the wells. A control group receives only the vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.

In Vivo Solid Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of a test compound in a living organism.

Protocol:

-

Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: Mice are randomized into control and treatment groups. The test compound is administered according to a predetermined schedule, dose, and route of administration (e.g., intravenous, intraperitoneal, or oral).

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal health is also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Future Directions and Conclusion

This compound represents a promising strategy for enhancing the therapeutic window of etoposide in the treatment of solid tumors. The principle of tumor-specific activation by carboxylesterases is a well-validated approach in prodrug design. However, a comprehensive preclinical dataset for this compound across a diverse range of solid tumor types is needed to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit.

Future preclinical studies should focus on:

-

In vitro screening: Determining the IC50 values of this compound in a broad panel of solid tumor cell lines with varying levels of carboxylesterase expression.

-

In vivo efficacy: Evaluating the antitumor activity of this compound in a variety of solid tumor xenograft and patient-derived xenograft (PDX) models.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and correlating its pharmacokinetic parameters with its pharmacodynamic effects.

-

Biomarker Development: Identifying and validating biomarkers, such as carboxylesterase expression levels, to predict response to this compound.

Etoposide Toniribate: A Technical Guide to Topoisomerase II Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etoposide Toniribate is a novel, water-soluble prodrug of etoposide, a potent topoisomerase II inhibitor widely used in oncology. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action through the topoisomerase II inhibition pathway. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide details the conversion of this compound to its active form, etoposide, and the subsequent molecular interactions that lead to cancer cell apoptosis. Included are structured tables of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding of this compound's scientific foundation.

Mechanism of Action: Topoisomerase II Inhibition Pathway

This compound exerts its cytotoxic effects as a prodrug of etoposide.[1] Following intravenous administration, this compound is enzymatically cleaved by carboxylesterases, which are often upregulated in tumor cells, to release its active metabolite, etoposide.[1] Etoposide then targets topoisomerase II, an essential enzyme involved in resolving DNA topological challenges during replication, transcription, and chromosome segregation.

The key steps in the topoisomerase II inhibition pathway by etoposide are:

-

Formation of a Ternary Complex: Etoposide does not bind to DNA or topoisomerase II alone. Instead, it intercalates into the DNA-topoisomerase II cleavage complex.[2][3] This forms a stable ternary complex, trapping the enzyme in a state where it has created a double-strand break in the DNA.

-

Prevention of DNA Re-ligation: The primary mechanism of etoposide is the inhibition of the re-ligation step of the topoisomerase II catalytic cycle.[2] By stabilizing the cleavage complex, etoposide prevents the enzyme from rejoining the severed DNA strands.

-

Accumulation of DNA Double-Strand Breaks: The persistence of these topoisomerase II-linked DNA double-strand breaks is highly toxic to the cell. The accumulation of these breaks triggers cellular DNA damage responses.

-

Induction of Apoptosis: If the DNA damage is extensive and cannot be repaired, the cell undergoes programmed cell death, or apoptosis. This is the ultimate mechanism by which etoposide eliminates cancer cells. Etoposide's activity is cell cycle-dependent, primarily affecting cells in the late S and G2 phases.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active metabolite, etoposide.

Table 1: Preclinical Cytotoxicity of Etoposide (Active Metabolite)

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| MOLT-3 | Leukemia | 0.051 | Not Specified |

| HepG2 | Liver Cancer | 30.16 | Not Specified |

| BGC-823 | Gastric Cancer | 43.74 ± 5.13 | Not Specified |

| A549 | Lung Cancer | 139.54 ± 7.05 | Not Specified |

| HeLa | Cervical Cancer | 209.90 ± 13.42 | Not Specified |

| MCF-7 | Breast Cancer | ~150 (24h), ~100 (48h) | MTT Assay |

| MDA-MB-231 | Breast Cancer | ~200 (48h) | MTT Assay |

Note: Data for etoposide, the active metabolite of this compound.

Table 2: Clinical Efficacy of this compound in Advanced Biliary Tract Cancer (Phase II)

| Parameter | This compound (n=14) | Best Supportive Care (BSC) (n=13) |

| Disease Control Rate (DCR) | 55.6% (95% CI, 21.2%-86.3%) | 20.0% (95% CI, 2.5%-55.6%) |

| Median Progression-Free Survival (PFS) | 103 days | 39 days |

| Median Time to Treatment Failure (TTF) | 92 days | 39 days |

| Median Overall Survival (OS) | 227 days | 162 days |

Table 3: Pharmacokinetic Parameters of Etoposide (Active Metabolite)

| Parameter | Value | Conditions |

| Bioavailability (oral) | ~50% (variable) | Standard Dose |

| Protein Binding | ~97% | Plasma |

| Elimination Half-life (t½β) | 4.9 ± 1.2 h | Parenteral administration |

| Clearance (Cl) | 18.8 ± 5.3 ml min⁻¹ m⁻² | Parenteral administration |

| Volume of Distribution (Vdss) | 6.8 ± 2.7 L/m² | Parenteral administration |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of topoisomerase II inhibitors like etoposide are provided below.

Topoisomerase II DNA Decatenation/Relaxation Assay

This in vitro assay assesses the direct inhibitory effect of a compound on the enzymatic activity of purified topoisomerase II.

Materials:

-

Purified human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA) or supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml BSA)

-

10 mM ATP solution

-

Test compound (Etoposide/Etoposide Toniribate) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Buffer (STEB): 40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue

-

1% Agarose gel in TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide)

Protocol:

-

Reaction Setup: On ice, prepare a reaction mixture in a microcentrifuge tube. For a 20 µL final volume:

-

2 µL 10x Topo II Assay Buffer

-

2 µL 10 mM ATP

-

1 µL kDNA (e.g., 200 ng)

-

Variable volume of sterile water

-

1 µL of test compound at various concentrations (or DMSO for control)

-

-

Enzyme Addition: Add a predetermined amount of Topoisomerase II enzyme (e.g., 1-5 units) to each tube, except for the no-enzyme control.

-

Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

-

Stopping the Reaction: Terminate the reaction by adding 5 µL of STEB.

-

Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently.

-

Visualization: Stain the gel with a DNA stain and visualize under UV light. Decatenated or relaxed DNA will migrate differently from the catenated or supercoiled substrate.

In Vitro DNA Cleavage Assay

This assay determines if a compound stabilizes the covalent topoisomerase II-DNA cleavage complex.

Materials:

-

Purified human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Cleavage Buffer (similar to Topo II Assay Buffer, may be ATP-free for certain mechanisms)

-

Test compound (Etoposide/Etoposide Toniribate)

-

SDS (10% solution)

-

Proteinase K (10 mg/ml)

-

Loading dye

-

1% Agarose gel with DNA stain

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine:

-

2 µL 10x Cleavage Buffer

-

1 µL plasmid DNA (e.g., 250 ng)

-

Variable volume of sterile water

-

1 µL of test compound at various concentrations

-

1-2 units of Topoisomerase IIα

-

-

Incubation: Incubate at 37°C for 30 minutes.

-

Trapping the Complex: Add 2 µL of 10% SDS to trap the cleavage complex.

-

Protein Digestion: Add 2 µL of Proteinase K and incubate at 37°C for another 30 minutes to digest the enzyme.

-

Gel Electrophoresis: Add loading dye and run the samples on a 1% agarose gel.

-

Analysis: An increase in the linear form of the plasmid DNA indicates the stabilization of the cleavage complex by the test compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cultured cancer cells

-

96-well cell culture plates

-

Test compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated and solvent-only controls.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value of the compound.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating this compound.

This comprehensive guide provides a detailed technical overview of this compound, from its molecular mechanism to its preclinical and clinical evaluation. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of oncology drug development.

References

- 1. Pharmacokinetic optimisation of treatment with oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of etoposide: correlation of pharmacokinetic parameters with clinical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The clinical pharmacology of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Etoposide Toniribate: A Technical Guide for Researchers

An In-depth Analysis of a Novel Prodrug for Targeted Cancer Therapy

Introduction

Etoposide Toniribate (also known as EDO-S7.1) is an investigational prodrug of etoposide, a well-established topoisomerase II inhibitor used in the treatment of various malignancies. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals. The document details its mechanism of action, metabolic activation, and available preclinical and clinical data, with a focus on quantitative data and experimental methodologies.

Mechanism of Action: A Targeted Approach

This compound is designed for tumor-targeted delivery of its active metabolite, etoposide. The core of its mechanism lies in its selective activation within the tumor microenvironment.

This compound is a molecular conjugate that is cleaved by specific carboxylesterases (CEs), namely CE1 and CE2. These enzymes are often upregulated in various tumor cell types.[1] This enzymatic cleavage releases etoposide directly at the tumor site, thereby increasing its local concentration and therapeutic efficacy while potentially reducing systemic toxicity.[1]

Once released, etoposide exerts its cytotoxic effects by inhibiting topoisomerase II. This enzyme is crucial for DNA replication and transcription, as it resolves DNA supercoils by creating transient double-strand breaks. Etoposide stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[2][3] This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell cycle arrest, primarily in the G2 and S phases, and inducing apoptotic cell death.[1]

Figure 1: Mechanism of Action of this compound.

Pharmacokinetics

While comprehensive preclinical pharmacokinetic data for this compound is not extensively published, the available information focuses on the conversion to its active form, etoposide, and the subsequent pharmacokinetics of etoposide.

Etoposide Pharmacokinetic Parameters

The pharmacokinetics of etoposide have been well-characterized and are relevant to understanding the exposure resulting from this compound administration.

| Parameter | Value | Species/Conditions |

| Elimination Half-life (t½) | 4 to 11 hours | Human, intravenous |

| Clearance (CL) | 33 to 48 mL/min | Human, intravenous |

| Volume of Distribution (Vd) | 18 to 29 L | Human |

| Protein Binding | ~97% | Human plasma |

| Oral Bioavailability | ~50% (variable) | Human |

Note: Data for etoposide, the active metabolite.

Clinical Efficacy and Safety

A significant portion of the clinical development of this compound has focused on its application in advanced biliary tract cancer (BTC).

Phase II Clinical Trial in Advanced Biliary Tract Cancer

A randomized, multicenter, open-label Phase II trial evaluated the efficacy and safety of intravenous this compound in patients with unresectable biliary tract cancer who had progressed after prior systemic therapy. Patients were randomized to receive either this compound (150 or 200 mg/m² intravenously on days 1 to 5 of a 3-week cycle) or best supportive care (BSC).

Table 1: Efficacy Results in Advanced Biliary Tract Cancer

| Endpoint | This compound (n=14) | Best Supportive Care (n=13) |

| Disease Control Rate (DCR) | 55.6% (95% CI, 21.2%-86.3%) | 20.0% (95% CI, 2.5%-55.6%) |

| Median Progression-Free Survival (PFS) | 103 days | 39 days |

| Median Overall Survival (OS) | 227 days | 162 days |

| 1-Year Overall Survival (OS) | 44% | 11.3% |

Table 2: Common Adverse Events (≥20%) in the this compound Arm

| Adverse Event | Incidence |

| Neutropenia | 78.3% |

| Leukopenia | 65.2% |

| Thrombocytopenia | 56.5% |

| Anemia | 52.2% |

| Alopecia | 34.4% |

| Fatigue | 34.4% |

| Abdominal Pain | 22% |

Experimental Protocols

This section outlines the methodologies for key experiments relevant to the pharmacological characterization of this compound.

Carboxylesterase Activity Assay

This assay is crucial for determining the rate of conversion of this compound to etoposide.

Figure 2: Workflow for Carboxylesterase Activity Assay.

-

Enzyme Source: Prepare cell lysates from tumor cell lines with known carboxylesterase expression or use purified recombinant human CE1 and CE2.

-

Substrate: Prepare a stock solution of this compound in a suitable solvent.

-

Reaction: Incubate a known concentration of this compound with the enzyme source in a reaction buffer at 37°C.

-

Sampling: Collect aliquots of the reaction mixture at various time points.

-

Analysis: Quench the reaction and analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the formation of etoposide over time.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potential of this compound and compares it to etoposide.

-

Cell Seeding: Seed cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of this compound and etoposide for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (half-maximal inhibitory concentration) values.

Topoisomerase II Inhibition Assay

This assay confirms the mechanism of action of the released etoposide.

Figure 3: Topoisomerase II DNA Relaxation Assay.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase II enzyme, and reaction buffer.

-

Drug Addition: Add varying concentrations of etoposide (or etoposide generated from this compound) to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C to allow the topoisomerase II-mediated DNA relaxation to occur.

-

Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a retention of the supercoiled form.

Conclusion

This compound represents a promising targeted therapeutic strategy that leverages the overexpression of carboxylesterases in tumor cells to achieve site-specific activation of etoposide. Clinical data in advanced biliary tract cancer suggests a favorable efficacy and manageable safety profile. Further preclinical and clinical investigations are warranted to fully elucidate its pharmacokinetic advantages and to explore its potential in other solid tumors with high carboxylesterase expression. This technical guide provides a foundational understanding of the pharmacological profile of this compound to aid researchers in the ongoing development and evaluation of this novel anticancer agent.

References

Etoposide Toniribate: An In-Depth Technical Guide to its Intellectual Property and Scientific Landscape

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etoposide Toniribate (also known as EDO-S7.1 and CAP7.1) is a novel, tumor-activated prodrug of the well-established chemotherapeutic agent, etoposide. Developed to enhance the therapeutic index of etoposide, this next-generation topoisomerase II inhibitor leverages the overexpression of carboxylesterases (CES) in certain tumor types for its targeted activation. This targeted delivery mechanism aims to increase the concentration of the active drug at the tumor site, thereby improving efficacy while potentially reducing systemic toxicity. This guide provides a comprehensive overview of the intellectual property landscape, mechanism of action, clinical and preclinical data, and key experimental protocols related to this compound.

Introduction to this compound

Etoposide, a semi-synthetic derivative of podophyllotoxin, is a cornerstone in the treatment of various malignancies, including lung cancer, testicular cancer, and lymphomas.[1][2] Its cytotoxic effect is mediated through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3] By stabilizing the topoisomerase II-DNA cleavage complex, etoposide induces double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.[3]

This compound is a prodrug designed to overcome some of the limitations of conventional etoposide therapy, such as myelosuppression and the development of resistance. It is specifically engineered to be activated by carboxylesterases 1 and 2 (CES1 and CES2), enzymes that are often upregulated in tumor cells.[3] This tumor-specific activation is intended to concentrate the cytotoxic payload, etoposide, within the cancerous tissue, thereby enhancing its anti-tumor activity and minimizing off-target effects.

Intellectual Property Landscape

The primary intellectual property protecting this compound appears to be centered around its formulation and composition. A key patent application, EP4233837A1 , titled "Solid and oral this compound compositions ," filed by CellAct Pharma GmbH , is central to its intellectual property portfolio. While the full text of this patent is not publicly available through standard search databases, the title suggests a focus on novel formulations that likely enhance the stability, delivery, and efficacy of the drug, potentially including oral bioavailability.

Further investigation into patents assigned to CellAct Pharma GmbH, and its subsequent development partners Mundipharma EDO GmbH and Imbrium Therapeutics, would be necessary to fully delineate the scope of protection, including composition of matter, methods of use, and manufacturing processes.

Mechanism of Action and Signaling Pathways

This compound's mechanism of action is a two-step process that begins with its targeted activation and culminates in the induction of apoptosis.

Tumor-Specific Activation

The workflow for the activation of this compound is depicted below:

Downstream Signaling: Induction of Apoptosis

Upon its release, etoposide targets topoisomerase II, leading to DNA damage and the activation of apoptotic signaling cascades. The primary pathways involved are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Preclinical and Clinical Data

Preclinical Studies

Preclinical evaluation of this compound has demonstrated its potential for enhanced anti-tumor activity and an improved safety profile compared to etoposide. In vitro studies have shown its selective activation in cancer cell lines overexpressing carboxylesterases. In vivo studies in xenograft models have shown significant tumor growth inhibition.

(Note: Specific quantitative data from preclinical studies were not available in the public domain at the time of this report. Further investigation of publications from the developing companies is recommended.)

Clinical Trials

A key clinical study evaluating the efficacy and safety of this compound is the randomized Phase II trial in patients with advanced biliary tract cancer (BTC) who have progressed after at least one line of chemotherapy.

Table 1: Efficacy Results from the Phase II Trial in Advanced Biliary Tract Cancer

| Endpoint | This compound (n=14) | Best Supportive Care (BSC) (n=13) |

| Disease Control Rate (DCR) | 55.6% (95% CI, 21.2%-86.3%) | 20.0% (95% CI, 2.5%-55.6%) |

| Median Overall Survival (OS) | 227 days | 162 days |

| 1-Year Overall Survival (OS) Rate | 44% | 11.3% |

| Median Progression-Free Survival (PFS) | 103 days | 39 days |

Table 2: Common Adverse Events (Grade ≥3) in the Phase II Trial

| Adverse Event | This compound Arm |

| Neutropenia | 78.3% |

| Leukopenia | 65.2% |

| Thrombocytopenia | 56.5% |

| Anemia | 52.2% |

Experimental Protocols

Phase II Clinical Trial Protocol (Summary)

-

Study Design: Multicenter, open-label, randomized 1:1 trial.

-

Patient Population: Patients with unresectable, advanced biliary tract cancer with disease progression after one or more lines of chemotherapy.

-

Intervention:

-

This compound Arm: 200 or 150 mg/m² administered intravenously on days 1 to 5 of a 3-week cycle.

-

Control Arm: Best Supportive Care (BSC). Patients in the BSC arm were allowed to cross over to the experimental arm upon disease progression.

-

-

Primary Endpoint: Disease Control Rate (DCR).

-

Secondary Endpoints: Overall Survival (OS), Progression-Free Survival (PFS), Time to Treatment Failure, and safety.

-

Assessments: Tumor assessments were performed every 4 weeks.

Synthesis of this compound (Conceptual)

The synthesis of this compound would logically involve the esterification of the phenolic hydroxyl group of etoposide with a protecting group that is a substrate for carboxylesterases. A plausible synthetic route is outlined below.

Carboxylesterase Activity Assay (General Protocol)

The activation of this compound can be quantified using a carboxylesterase activity assay. A general protocol using a fluorogenic substrate is described below. This can be adapted to measure the conversion of this compound to etoposide using HPLC-MS for detection.

Principle: The assay measures the enzymatic cleavage of an ester bond by carboxylesterases, resulting in the release of a fluorescent product.

Materials:

-

Recombinant human carboxylesterase 1 or 2

-

Fluorogenic carboxylesterase substrate (e.g., a fluorescein di-ester)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the fluorogenic substrate.

-

Add the carboxylesterase enzyme or a cell lysate containing the enzyme to the reaction mixture.

-

To measure the activation of this compound, it would be used as the substrate, and the formation of etoposide would be monitored over time by a suitable analytical method like HPLC-MS.

-

Incubate the reaction at 37°C.

-

Measure the increase in fluorescence (or the amount of etoposide formed) at regular intervals.

-

Calculate the enzyme activity based on the rate of product formation.

Conclusion and Future Directions

This compound represents a promising advancement in the field of chemotherapy, offering a targeted approach to a well-established cytotoxic mechanism. The intellectual property landscape, centered on its formulation, provides a foundation for its commercial development. Clinical data in advanced biliary tract cancer are encouraging, suggesting a potential new treatment option for this patient population with a high unmet medical need.